molecular formula C21H24N6O B2934258 N~4~-(4-methylbenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide CAS No. 1251669-89-2

N~4~-(4-methylbenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide

Cat. No. B2934258
CAS RN: 1251669-89-2
M. Wt: 376.464
InChI Key: MJNSPZHFYPYEFN-UHFFFAOYSA-N
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Description

N~4~-(4-methylbenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide, also known as compound A, is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications.

Scientific Research Applications

Oncology Research

This compound features structural motifs common in molecules with tyrosine kinase inhibitory activity. For instance, Imatinib, a well-known tyrosine kinase inhibitor used to treat leukemia, shares similar structural features . Therefore, this compound could be investigated for its potential efficacy in inhibiting cancer cell growth or proliferation.

Cardiovascular Diseases

Aminopyrimidines, a class to which this compound belongs, have roles in various biological processes including vasodilation. Research could explore its potential as a therapeutic agent in cardiovascular diseases, possibly as a vasodilator or in the management of hypertension .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-16-5-7-17(8-6-16)12-22-21(28)18-13-27(15-25-18)20-11-19(23-14-24-20)26-9-3-2-4-10-26/h5-8,11,13-15H,2-4,9-10,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNSPZHFYPYEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

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